molecular formula C15H16N8O4S3 B045380 Cefazolin delta-3-methyl ester CAS No. 117929-10-9

Cefazolin delta-3-methyl ester

Cat. No.: B045380
CAS No.: 117929-10-9
M. Wt: 468.5 g/mol
InChI Key: VWSAVDPCHLJLPI-IAUSTGCCSA-N
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Description

Cefazolin delta-3-methyl ester is a derivative of cefazolin, a first-generation cephalosporin antibiotic. This compound is synthesized to enhance the pharmacokinetic properties of cefazolin, particularly its bioavailability and stability. Cephalosporins are known for their broad-spectrum antibacterial activity, and this compound is no exception, exhibiting significant efficacy against various Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefazolin delta-3-methyl ester involves the esterification of cefazolin. One common method includes the reaction of cefazolin with methanol in the presence of an acid catalyst. The reaction is typically carried out under mild conditions to prevent degradation of the β-lactam ring, which is crucial for the antibiotic activity of cephalosporins .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis. This method uses immobilized recombinant cephalosporin-acid synthetase as a biocatalyst. The process involves the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with the methyl ester of 1(H)-tetrazolylacetic acid .

Chemical Reactions Analysis

Types of Reactions: Cefazolin delta-3-methyl ester undergoes several types of chemical reactions, including hydrolysis, isomerization, and oxidation.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Cefazolin and methanol.

    Isomerization: Delta-2 isomer of cefazolin.

    Oxidation: Cephalosporoic acid.

Scientific Research Applications

Cefazolin delta-3-methyl ester has various applications in scientific research:

    Chemistry: Used as a model compound to study the stability and reactivity of cephalosporins under different conditions.

    Biology: Employed in studies investigating the mechanisms of bacterial resistance to cephalosporins.

    Medicine: Explored for its potential to improve the pharmacokinetic properties of cefazolin, making it more effective in treating bacterial infections.

    Industry: Utilized in the development of new cephalosporin derivatives with enhanced properties.

Mechanism of Action

Cefazolin delta-3-methyl ester exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Uniqueness: Cefazolin delta-3-methyl ester is unique due to its enhanced stability and bioavailability compared to cefazolin. The esterification process improves its pharmacokinetic properties, making it a valuable compound for further research and development in the field of antibiotics .

Biological Activity

Cefazolin delta-3-methyl ester is a derivative of cefazolin, a first-generation cephalosporin antibiotic known for its broad-spectrum bactericidal activity. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

Cefazolin and its derivatives, including this compound, exert their antibacterial effects by inhibiting the synthesis of bacterial cell walls. This is primarily achieved through the binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The inhibition of PBPs leads to cell lysis and death due to compromised structural integrity .

Antimicrobial Spectrum

This compound exhibits activity against a range of Gram-positive and Gram-negative bacteria. Its spectrum includes:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

The compound's efficacy can be attributed to its ability to penetrate bacterial membranes effectively, making it a useful agent in treating various infections .

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics of this compound involve its concentration-dependent killing effect, which is influenced by the time above the minimum inhibitory concentration (MIC) during treatment. Studies have shown that higher doses lead to improved outcomes in bacteremia and surgical prophylaxis settings .

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered intravenously or intramuscularly, with a significant volume of distribution and a half-life conducive for maintaining therapeutic levels in systemic circulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are notable findings:

StudyFindings
Temel et al. (2018)Demonstrated that cefazolin exposure increased glucose-6-phosphate dehydrogenase (G6PD) enzyme activity in rat erythrocytes, indicating potential metabolic effects beyond antimicrobial action .
Hottendorf et al. (1987)Compared nephrotoxic potential in vitro and found that desacetyl-cephalothin exhibited lower toxicity to rabbit renal cells when microsomal fractions were included, suggesting a safer profile for cefazolin derivatives .
Georgopapadakou (1992)Discussed mechanisms of action highlighting the interaction with PBPs and implications for resistance development due to plasmid-encoded β-lactamases .

Resistance Mechanisms

Resistance to this compound can arise from various mechanisms including:

  • Production of β-lactamases : Enzymes that hydrolyze the β-lactam ring structure, rendering the antibiotic ineffective.
  • Alteration of PBPs : Mutations in target proteins can reduce binding affinity for cefazolin.
  • Efflux pumps : Increased expression can lead to reduced intracellular concentrations of the drug.

Understanding these mechanisms is crucial for developing strategies to combat resistance and enhance therapeutic efficacy .

Properties

IUPAC Name

methyl (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O4S3/c1-7-18-19-15(30-7)29-5-8-4-28-13-10(12(25)23(13)11(8)14(26)27-2)17-9(24)3-22-6-16-20-21-22/h4,6,10-11,13H,3,5H2,1-2H3,(H,17,24)/t10-,11?,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSAVDPCHLJLPI-IAUSTGCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CSC3C(C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922577
Record name N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117929-10-9
Record name Cefazolin delta-3-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117929109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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